molecular formula C18H17NO3S B5752678 4-(4-morpholinylcarbonothioyl)phenyl benzoate

4-(4-morpholinylcarbonothioyl)phenyl benzoate

Cat. No. B5752678
M. Wt: 327.4 g/mol
InChI Key: YFPZCBZKLBEJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinylcarbonothioyl)phenyl benzoate, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial respiration, which has made it a valuable tool in the study of Parkinson's disease and other neurodegenerative disorders. In

Mechanism of Action

4-(4-morpholinylcarbonothioyl)phenyl benzoate is metabolized in the brain to a toxic metabolite called MPP+, which is taken up by dopaminergic neurons and causes mitochondrial dysfunction. This leads to an increase in reactive oxygen species and oxidative stress, which ultimately results in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl benzoate has been shown to cause a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. It also causes an increase in reactive oxygen species and oxidative stress, which can lead to cell death. 4-(4-morpholinylcarbonothioyl)phenyl benzoate has also been shown to cause changes in the levels of neurotransmitters such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

4-(4-morpholinylcarbonothioyl)phenyl benzoate is a valuable tool in the study of Parkinson's disease and other neurodegenerative disorders. It allows researchers to selectively target dopaminergic neurons and study the mechanisms of mitochondrial dysfunction. However, 4-(4-morpholinylcarbonothioyl)phenyl benzoate has limitations in that it is highly toxic and can cause irreversible damage to the brain. This makes it difficult to use in human studies and limits its usefulness in certain animal models.

Future Directions

There are several future directions for the use of 4-(4-morpholinylcarbonothioyl)phenyl benzoate in scientific research. One direction is the development of new compounds that can selectively target dopaminergic neurons without causing toxicity. Another direction is the use of 4-(4-morpholinylcarbonothioyl)phenyl benzoate in combination with other compounds to study the synergistic effects on mitochondrial dysfunction. Finally, the use of 4-(4-morpholinylcarbonothioyl)phenyl benzoate in human studies may provide valuable insights into the mechanisms of Parkinson's disease and other neurodegenerative disorders.

Synthesis Methods

4-(4-morpholinylcarbonothioyl)phenyl benzoate can be synthesized by reacting 4-(4-morpholinyl)aniline with carbon disulfide and then reacting the resulting product with benzoyl chloride. The final product is a white crystalline powder that has a melting point of 146-148°C.

Scientific Research Applications

4-(4-morpholinylcarbonothioyl)phenyl benzoate has been extensively used in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. It is a potent inhibitor of mitochondrial respiration, which causes damage to the dopaminergic neurons in the substantia nigra of the brain. This damage leads to the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.

properties

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-18(15-4-2-1-3-5-15)22-16-8-6-14(7-9-16)17(23)19-10-12-21-13-11-19/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPZCBZKLBEJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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